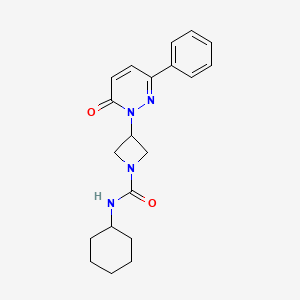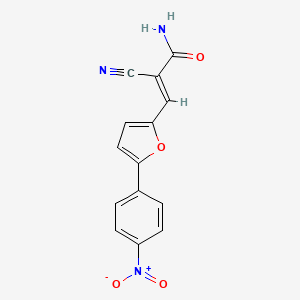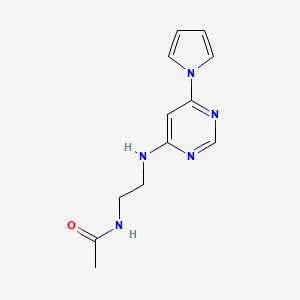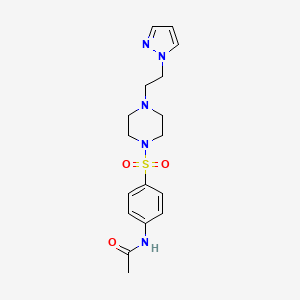
N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide involves the inhibition of this compound, which is an enzyme involved in DNA repair mechanisms. This compound inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. This mechanism has been shown to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair. Additionally, this compound inhibition has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. In cancer cells, this effect is particularly potent, leading to tumor regression. Additionally, this compound inhibition has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide in lab experiments include its potent this compound inhibition, which makes it a valuable tool for studying DNA repair mechanisms and its therapeutic potential in various diseases. However, its limitations include its relatively low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. One potential direction is the development of more potent and selective this compound inhibitors that may have fewer off-target effects. Another direction is the investigation of the potential use of this compound inhibitors in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance their therapeutic efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound inhibition and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxylic acid with cyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-Cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, both as a monotherapy and in combination with other chemotherapeutic agents. It has also been found to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders.
properties
IUPAC Name |
N-cyclohexyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19-12-11-18(15-7-3-1-4-8-15)22-24(19)17-13-23(14-17)20(26)21-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16-17H,2,5-6,9-10,13-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPTIMVUWYHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)

![7-Fluoro-2-methyl-3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848204.png)

![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)

![4-(8-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2848211.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2848216.png)
![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)
![2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2848219.png)
![6-bromo-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2848221.png)

